2-(4-bromophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromophenyl group, a pyrrolidinone moiety, and a pyridine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide typically involves a multi-step process:
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Formation of the Bromophenyl Intermediate: : The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
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Pyrrolidinone Synthesis: : The pyrrolidinone moiety is synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
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Pyridine Derivative Preparation: : The pyridine ring is introduced via a condensation reaction involving a suitable aldehyde or ketone with an amine or ammonia, followed by cyclization.
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Coupling Reaction: : The final step involves the coupling of the bromophenyl intermediate with the pyrrolidinone-pyridine derivative. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products
Oxidation Products: Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. Research includes its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(4-fluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide: Similar structure with a fluorine atom instead of bromine.
2-(4-methylphenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of 2-(4-bromophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, providing a versatile platform for the synthesis of new derivatives with potentially enhanced properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c19-15-5-3-13(4-6-15)9-17(23)21-11-14-8-16(12-20-10-14)22-7-1-2-18(22)24/h3-6,8,10,12H,1-2,7,9,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUQKUHCONWFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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